molecular formula C8H8BrNO B070364 3-Bromo-4-methylbenzamide CAS No. 183723-09-3

3-Bromo-4-methylbenzamide

Cat. No. B070364
Key on ui cas rn: 183723-09-3
M. Wt: 214.06 g/mol
InChI Key: HAUIONXDUJDQSK-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

3-bromo-4-methylbenzoic acid (3.12 g, 14.5 mmol) was dissolved in DMF (26 ml) and EDC (3.51 g, 18.3 mmol), HOAt (2.79 g, 20.5 mmol), ammonium chloride (3.05 g, 57.0 mmol), and diisopropylethylamine (7.5 ml, 43.1 mmol) were added. The reaction was stirred at room temperature over the weekend, and then poured into water (100 ml), and diluted with more water. The resultant precipitate was filtered, washed with water, collected as a solution in EtOAc, and concentrated to give title compound (858.7 mg, 28%). MS (ESI pos. ion) m/z: 214 (M+H). Calc'd Exact Mass for C8H8BrNO: 213.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
3.51 g
Type
reactant
Reaction Step Two
Name
Quantity
2.79 g
Type
reactant
Reaction Step Two
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
28%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6].C(Cl)CCl.C1C=[N:20]C2N(O)N=NC=2C=1.[Cl-].[NH4+].C(N(C(C)C)CC)(C)C>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH2:20])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
3.12 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.51 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.79 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
3.05 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
collected as a solution in EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 858.7 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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